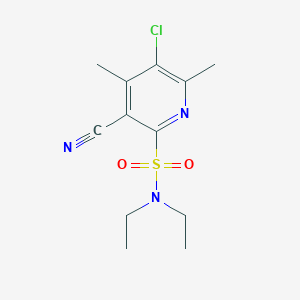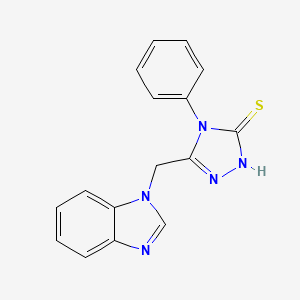![molecular formula C13H18N2O4S B5513697 N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B5513697.png)
N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide involves multi-step chemical reactions. For example, the synthesis of N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives from amino acid derivatives has been achieved through dehydration and alkylation steps, showcasing methods that could be adapted for the synthesis of N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide (Monteiro et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of sulfonyl and amino groups attached to aromatic rings, which are significant for their chemical behavior and reactivity. The structural analysis often involves computational and spectroscopic methods to understand the conformation and electronic distribution within the molecule.
Chemical Reactions and Properties
Compounds like N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide participate in various chemical reactions, including cycloadditions, substitutions, and eliminations, due to the reactive sites present in their structure. For instance, the synthesis of 2-sulfonylbenzo[b]furans from trans-2-hydroxycinnamic acids and sodium sulfinates mediated by a copper/silver system highlights the type of chemical transformations these compounds can undergo (Li & Liu, 2014).
科学的研究の応用
1. Fluorescent Chemosensor Development
N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide, under the derivative name NPC, has been developed as a phenoxazine-based fluorescent chemosensor. This chemosensor is significant for the dual-channel detection of Cd2+ and CN− ions. Its application extends to bio-imaging in live cells and zebrafish, demonstrating its utility in environmental and biological monitoring (Ravichandiran et al., 2020).
2. Polymer Science
The compound has been involved in the synthesis of novel polyamides incorporating sulfide and sulfone units. For instance, a study explored the effect of clay modifier on the morphology, thermal properties, and flammability of poly(sulfide–sulfone–amide), highlighting its potential in developing advanced materials with specific properties (Shabanian et al., 2015).
3. Synthetic Chemistry
In synthetic chemistry, the compound has been utilized in reactions such as reductive desulfonylation of phenyl sulfones by samarium(II) iodide-hexamethylphosphoric triamide, demonstrating its role in organic synthesis and transformation processes (Künzer et al., 1991).
4. Chemosensor for Ion Detection
It has also been used in the creation of highly sensitive and selective chemosensors for ions like Cu2+ and H2PO4−, based on coumarin fluorophores. This application is crucial in environmental monitoring and analysis (Meng et al., 2018).
5. Anticancer Research
In the field of medicinal chemistry, derivatives of N-{4-[(ethylamino)sulfonyl]phenyl}tetrahydro-2-furancarboxamide have been synthesized and evaluated for their anticancer properties. This research is critical in the development of new therapeutic agents (Ravichandiran et al., 2019).
6. Material Chemistry
The compound has also found application in the synthesis of functionalized polyamides, contributing to the development of new materials with potential applications in various industries (Liaw et al., 1999).
Safety and Hazards
特性
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-2-14-20(17,18)11-7-5-10(6-8-11)15-13(16)12-4-3-9-19-12/h5-8,12,14H,2-4,9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFUGBNOPVSQME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(ethylsulfamoyl)phenyl]tetrahydrofuran-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl 2-methyl-4-(4-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B5513616.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B5513634.png)
![6-[4-(cyclopentylcarbonyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5513637.png)
![1-(2-methyl-5-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5513645.png)
![1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5513653.png)
![3-({[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513658.png)
![N-methyl-N-[3-(tetrahydrofuran-2-yl)propyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5513687.png)
![4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoic acid](/img/structure/B5513694.png)
![1-cyclopentyl-N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5513702.png)
![N-{3,5-dichloro-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5513704.png)
![3-[4-(acetylamino)phenyl]-2-cyano-N-(2-furylmethyl)acrylamide](/img/structure/B5513720.png)
![4-{5-[(hydroxyimino)methyl]-2-thienyl}butanoic acid](/img/structure/B5513721.png)

